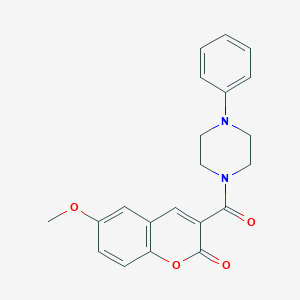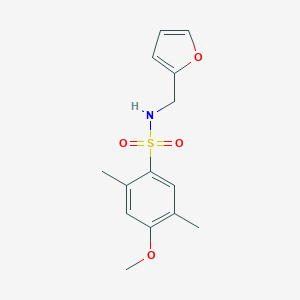
N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide, also known as MPSP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a sulfonamide derivative that has been found to possess interesting pharmacological properties, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide is not fully understood. However, it is believed that N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins in the body. For example, N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide has been found to have a number of biochemical and physiological effects. For example, N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide has been shown to reduce the production of reactive oxygen species, which are known to cause cellular damage and contribute to the development of various diseases. N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide has also been found to reduce the levels of certain inflammatory cytokines, which play a role in the development of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide has been found to have low toxicity, making it a safe compound to work with. However, one limitation of using N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide. One area of research is the development of new drugs based on the structure of N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide. Another area of research is the investigation of the mechanism of action of N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide, which could provide insights into its potential applications in medicine. Additionally, further studies are needed to determine the safety and efficacy of N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide in humans, which could pave the way for its use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide can be achieved through a variety of methods. One of the most common methods involves the reaction of 4-methyl-2-pyridinylamine with pyrrolidine-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide, which can be purified through recrystallization.
Applications De Recherche Scientifique
N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide has been extensively studied for its potential applications in various areas of medicine. One of the most significant applications of N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide is in the treatment of cancer. Studies have shown that N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propriétés
Nom du produit |
N-(4-methyl-2-pyridinyl)-1-pyrrolidinesulfonamide |
|---|---|
Formule moléculaire |
C10H15N3O2S |
Poids moléculaire |
241.31 g/mol |
Nom IUPAC |
N-(4-methylpyridin-2-yl)pyrrolidine-1-sulfonamide |
InChI |
InChI=1S/C10H15N3O2S/c1-9-4-5-11-10(8-9)12-16(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,11,12) |
Clé InChI |
CENQLIOOBDWFLH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)N2CCCC2 |
SMILES canonique |
CC1=CC(=NC=C1)NS(=O)(=O)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



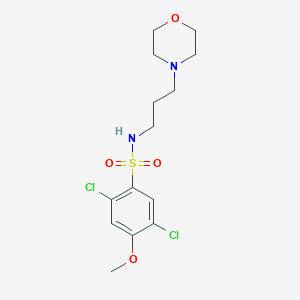



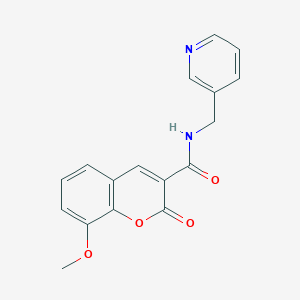
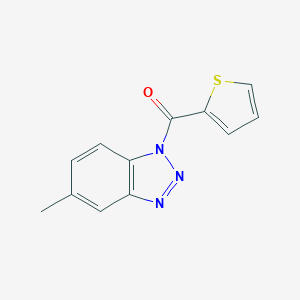
![1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B279082.png)

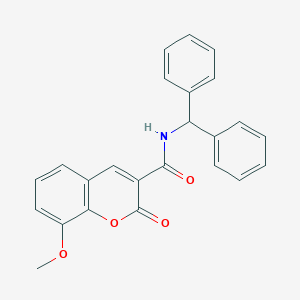
![2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid](/img/structure/B279090.png)


